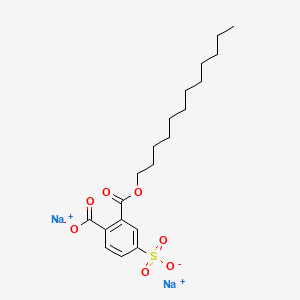
Disodium 2-dodecyl 4-sulphonatophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-dodecyl 4-sulphonatophthalate is a chemical compound with the molecular formula C20H28Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is essential in processes such as emulsification and dispersion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-dodecyl 4-sulphonatophthalate typically involves the sulfonation of phthalic anhydride followed by esterification with dodecyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2-dodecyl 4-sulphonatophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Disodium 2-dodecyl 4-sulphonatophthalate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The primary mechanism by which disodium 2-dodecyl 4-sulphonatophthalate exerts its effects is through its surfactant properties. The compound reduces surface tension, allowing it to disrupt lipid membranes and enhance the solubility of hydrophobic substances. This action is facilitated by the interaction of the sulfonate group with water molecules, which helps to stabilize emulsions and dispersions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Disodium 4-dodecyl 2-sulphonatosuccinate: Shares similar surfactant properties but has a different chemical backbone
Uniqueness
Disodium 2-dodecyl 4-sulphonatophthalate is unique due to its specific combination of a long alkyl chain and a sulfonate group attached to a phthalate backbone. This structure provides it with distinct solubility and surfactant properties that are advantageous in various applications .
Eigenschaften
CAS-Nummer |
68003-45-2 |
|---|---|
Molekularformel |
C20H28Na2O7S |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
FKUITBKKFLKVMS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
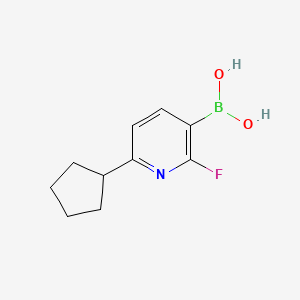

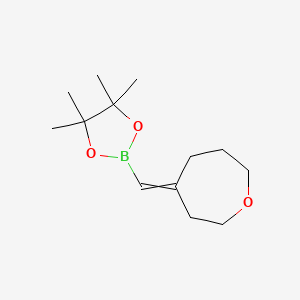
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)

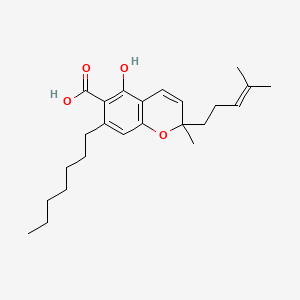
![2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085701.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)
![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)
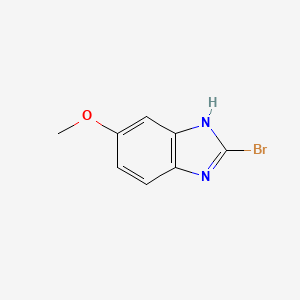
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
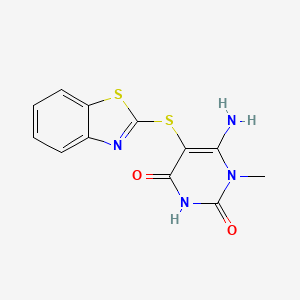
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
